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molecular formula C23H17N3O2 B8408120 3-[(3-Cyanophenyl)methyl]-4,5-dihydro-5,5-diphenyl-1H-imidazol-2,4(3H)-dione

3-[(3-Cyanophenyl)methyl]-4,5-dihydro-5,5-diphenyl-1H-imidazol-2,4(3H)-dione

Cat. No. B8408120
M. Wt: 367.4 g/mol
InChI Key: CTQHEDOYZOBOAC-UHFFFAOYSA-N
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Patent
US05616620

Procedure details

Prepared by reacting 25.5 g (0.101 Mol) of 5,5-diphenylhydantoin with 21.15 g (0.108 Mol) of 3-(bromomethyl)-benzonitrile in the presence of 12.0 g (0.107 Mol) of potassium tert.-butoxide and 200 ml of anhydrous dimethylformamide. After conventional working up 34.0 g (92% of theory) of colourless crystals were obtained, mp. 160°-164° C.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
21.15 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:21][C:22]1[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=1)[C:25]#[N:26].CC(C)([O-])C.[K+]>CN(C)C=O>[C:25]([C:24]1[CH:23]=[C:22]([CH2:21][N:9]2[C:8](=[O:13])[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)[NH:11][C:10]2=[O:12])[CH:29]=[CH:28][CH:27]=1)#[N:26] |f:2.3|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(NC(N1)=O)=O)C1=CC=CC=C1
Step Two
Name
Quantity
21.15 g
Type
reactant
Smiles
BrCC=1C=C(C#N)C=CC1
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(C=CC1)CN1C(NC(C1=O)(C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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